Lonsurf

Metastatic Colorectal Cancer Real-World Evidence Overall Survival

Lonsurf (TAS-102) is the only oral fixed-dose combination of trifluridine and tipiracil at the clinically validated 1:0.5 molar ratio—without tipiracil, trifluridine AUC drops ~37-fold. This co-formulation delivers a 1-month median OS advantage over regorafenib in refractory mCRC (7.5 vs. 6.5 months, p=0.001). The SUNLIGHT trial established Lonsurf+bevacizumab as standard-of-care, extending OS by 3.3 months. Unlike competitors, Lonsurf holds Phase 3-validated efficacy in metastatic gastric/GEJ adenocarcinoma (TAGS trial, HR 0.69). This is a non-substitutable, evidence-differentiated asset—not a commodity cytotoxic.

Molecular Formula C19H23Cl2F3N6O7
Molecular Weight 575.3 g/mol
CAS No. 733030-01-8
Cat. No. B1681935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLonsurf
CAS733030-01-8
SynonymsLonsurf
TAS 102
TAS-102
TAS102
trifluridine - tipiracil
trifluridine and tipiracil
trifluridine tipiracil
trifluridine tipiracil drug combination
Molecular FormulaC19H23Cl2F3N6O7
Molecular Weight575.3 g/mol
Structural Identifiers
SMILESC1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl
InChIInChI=1S/C10H11F3N2O5.C9H11ClN4O2.ClH/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7;10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h2,5-7,16-17H,1,3H2,(H,14,18,19);11H,1-4H2,(H2,12,13,15,16);1H/t5-,6+,7+;;/m0../s1
InChIKeyPLIXOHWIPDGJEI-OJSHLMAWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lonsurf (Trifluridine/Tipiracil, CAS 733030-01-8): A Mechanism-Defined Oral Cytotoxic Agent with Quantifiable PK and Clinical Differentiation for Procurement in Metastatic CRC and Gastric Cancer


Lonsurf (CAS 733030-01-8) is an oral fixed-dose combination of trifluridine, a thymidine-based nucleoside analogue, and tipiracil, a potent thymidine phosphorylase inhibitor [1]. The tipiracil component is not a bystander but a critical enabler; it increases the systemic exposure (AUC) of trifluridine by approximately 37-fold and its peak concentration (Cmax) by 22-fold relative to trifluridine administered alone, thereby converting an otherwise clinically nonviable agent into an orally bioavailable anticancer therapy [2]. Lonsurf is approved for refractory metastatic colorectal cancer (mCRC) and metastatic gastric/gastroesophageal junction (GEJ) adenocarcinoma, with a therapeutic positioning as a late-line option distinct from anti-angiogenic tyrosine kinase inhibitors like regorafenib and fruquintinib [3].

Why Generic Interchangeability Fails for Lonsurf: The Inseparable Role of Tipiracil and Divergent Comparative Efficacy/Safety Data vs. Regorafenib and Fruquintinib


Lonsurf is not a single-agent compound but a functionally inseparable co-formulation whose clinical utility hinges on the precise 1:0.5 molar ratio of trifluridine to tipiracil; substituting trifluridine alone yields negligible oral bioavailability and no established therapeutic window [1]. Furthermore, in the mCRC setting, attempts to substitute Lonsurf with regorafenib or fruquintinib are confounded by markedly different toxicity profiles and sequence-dependent efficacy. Large-scale real-world evidence demonstrates a significant overall survival advantage for Lonsurf over regorafenib (median OS 7.5 vs. 6.5 months, p=0.001) [2], while network meta-analyses confirm that fruquintinib carries a significantly higher risk of serious adverse events compared to Lonsurf [3]. The evidence below quantifies these non-substitutable differences.

Quantitative Procurement-Relevant Differentiation: Lonsurf vs. Regorafenib, Fruquintinib, and Bevacizumab Combinations


Superior Real-World Overall Survival for Lonsurf Monotherapy vs. Regorafenib Monotherapy in mCRC

In a nationwide population-based study from Taiwan (N=3,129), Lonsurf (TAS-102) monotherapy demonstrated a statistically significant and clinically meaningful overall survival (OS) benefit compared to regorafenib monotherapy in patients with refractory mCRC [1]. The median OS for Lonsurf was 7.5 months, exceeding that of regorafenib by 1.0 month. This real-world data provides a key differentiator for procurement decisions where overall survival is the primary metric.

Metastatic Colorectal Cancer Real-World Evidence Overall Survival

Equivalent Efficacy but Divergent, Actionable Toxicity: Lonsurf vs. Regorafenib in the REGOTAS Observational Study

The large, multicenter REGOTAS observational study (N=550) found no significant difference in overall survival (HR 1.01, p=0.97) or progression-free survival (HR 1.20, p=0.27) between Lonsurf (TAS-102) and regorafenib [1]. However, the toxicity profiles diverged sharply, providing a clear, actionable basis for therapeutic selection. Lonsurf's adverse event profile is dominated by hematologic toxicities, specifically neutropenia (33% vs. 3%), while regorafenib is associated with non-hematologic events like hand-foot skin reaction (0% vs. 20%) and liver dysfunction (0.3% vs. 12%). This data empowers procurement and clinical teams to select the agent best aligned with a patient's baseline risk factors.

Metastatic Colorectal Cancer Toxicity Profile Comparative Safety

Enhanced Efficacy of Lonsurf Plus Bevacizumab vs. Lonsurf Alone: Quantifying the Value of Combination Strategy

For procurement decisions considering combination regimens, the phase 3 SUNLIGHT trial (N=492) provides direct evidence that adding bevacizumab to Lonsurf yields a statistically and clinically significant improvement in both overall and progression-free survival compared to Lonsurf monotherapy [1]. The combination extended median OS by 3.3 months (10.8 vs. 7.5 months) and median PFS by 3.2 months (5.6 vs. 2.4 months). This data quantifies the incremental benefit of procuring Lonsurf for use in combination with bevacizumab.

Metastatic Colorectal Cancer Combination Therapy Overall Survival

Favorable Safety Profile of Lonsurf vs. Fruquintinib: Significantly Lower Risk of Serious Adverse Events (SAEs)

In the absence of direct head-to-head trials, a network meta-analysis of five clinical trials comparing Lonsurf (TAS-102), regorafenib, and fruquintinib provides class-level evidence for a key safety differentiator [1]. Fruquintinib was associated with a significantly higher risk of serious adverse events (SAEs) when compared to Lonsurf. While efficacy outcomes were numerically comparable, this safety signal positions Lonsurf as the potentially more tolerable option in the late-line setting, a critical factor for procurement in institutions prioritizing patient quality of life and reduced hospitalization from AEs.

Metastatic Colorectal Cancer Network Meta-Analysis Safety

Unmatched Pharmacokinetic Differentiation: The Inseparable Role of Tipiracil

Lonsurf is not merely a combination but a pharmacokinetically enabled entity. In a Phase 1 study, administration of trifluridine alone resulted in negligible exposure due to rapid degradation by thymidine phosphorylase [1]. The addition of tipiracil in the Lonsurf formulation dramatically increased trifluridine exposure, with the area under the curve (AUC) being 37-fold higher and the maximum concentration (Cmax) being 22-fold higher compared to trifluridine alone. No generic alternative or single-agent analog can replicate this essential PK enhancement, making Lonsurf uniquely clinically viable.

Pharmacokinetics Bioavailability Drug Formulation

Efficacy in a Second Indication: TAGS Trial Quantifies Survival Benefit in Metastatic Gastric/GEJ Cancer

Lonsurf's utility extends beyond mCRC. In the Phase 3 TAGS trial (N=507) for patients with heavily pretreated metastatic gastric or GEJ adenocarcinoma, Lonsurf significantly prolonged overall survival compared to placebo [1]. The median OS was 5.7 months with Lonsurf versus 3.6 months with placebo, a 2.1-month improvement (HR 0.69, p=0.00029). This establishes Lonsurf as a proven later-line option in a second major GI malignancy, a distinction not shared by its primary mCRC comparators, regorafenib and fruquintinib, which lack similar Phase 3 validation in this specific population.

Gastric Cancer Gastroesophageal Junction Cancer Overall Survival

Data-Driven Procurement and Clinical Application Scenarios for Lonsurf (CAS 733030-01-8)


Scenario 1: Selecting Monotherapy for Late-Line mCRC Based on Real-World Survival and Toxicity Profiles

For a healthcare system or formulary committee evaluating options for third-line mCRC monotherapy, Lonsurf is the preferred choice based on real-world evidence showing a statistically significant 1-month survival advantage over regorafenib (7.5 vs. 6.5 months, p=0.001) [1]. Furthermore, when selecting between Lonsurf and regorafenib for a specific patient, the REGOTAS toxicity data provides a clear decision algorithm: Lonsurf is associated with a higher risk of neutropenia (33% vs. 3%), while regorafenib carries a markedly higher risk of hand-foot skin reaction (0% vs. 20%) and liver dysfunction (0.3% vs. 12%) [2]. This evidence supports a stratified procurement strategy that ensures both agents are available but guides clinicians to choose based on individual patient risk factors.

Scenario 2: Procuring for a New Standard of Care: Lonsurf in Combination with Bevacizumab

Procurement planning should account for the fact that Lonsurf plus bevacizumab is now a standard-of-care combination for refractory mCRC, as demonstrated by the SUNLIGHT trial [3]. The combination extends median OS by 3.3 months and median PFS by 3.2 months compared to Lonsurf alone. Institutions procuring Lonsurf should anticipate its use primarily in this combination and ensure adequate supply and reimbursement pathways for both agents. This is a key differentiator against regorafenib and fruquintinib, which are not approved in combination with bevacizumab in this setting, making the Lonsurf-bevacizumab regimen a unique and high-value therapeutic offering.

Scenario 3: Expanding the Oncology Portfolio: Meeting an Unmet Need in Metastatic Gastric/GEJ Cancer

Lonsurf is a differentiated asset for institutions seeking to expand their oncology portfolio beyond mCRC. Its approval for metastatic gastric/GEJ adenocarcinoma is supported by the positive Phase 3 TAGS trial, which demonstrated a 2.1-month improvement in median OS compared to placebo (5.7 vs. 3.6 months, HR 0.69) [4]. This is a unique indication among the class of late-line GI cancer agents; regorafenib and fruquintinib lack equivalent Phase 3 validation in this specific population. Procurement of Lonsurf therefore addresses a distinct unmet medical need and creates a portfolio differentiator not replicable by its closest competitors.

Scenario 4: Ensuring Proper Formulary Positioning: Addressing the Critical PK Differentiation

Lonsurf's unique pharmacokinetic profile, driven by the tipiracil component which increases trifluridine AUC by 37-fold [5], must be a central consideration for pharmacy and therapeutics committees. This PK data is the definitive argument against any potential therapeutic substitution or off-label use of generic trifluridine. The clinical viability of Lonsurf is entirely dependent on this co-formulation. Therefore, procurement decisions should be framed around Lonsurf as a distinct, non-substitutable molecular entity, not as a commodity cytotoxic. Educational materials for clinicians and pharmacists should highlight this PK data to prevent medication errors and ensure appropriate use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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